molecular formula C14H9IN4O2 B2652579 P62-mediated mitophagy inducer CAS No. 1809031-84-2

P62-mediated mitophagy inducer

Cat. No.: B2652579
CAS No.: 1809031-84-2
M. Wt: 392.156
InChI Key: LSVWEYNSNZJEGB-UHFFFAOYSA-N
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Description

P62-mediated mitophagy inducer is a compound that activates mitophagy, a selective form of autophagy that targets damaged or dysfunctional mitochondria for degradation. This compound is particularly notable for its ability to induce mitophagy without recruiting Parkin or causing the collapse of mitochondrial membrane potential. It remains active in cells lacking a fully functional PINK1/Parkin pathway, making it a valuable tool for studying mitochondrial dynamics and autophagy mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P62-mediated mitophagy inducer involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and stability .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in solid form, typically light yellow to yellow in color, and is stored at -20°C to maintain its stability over long periods .

Chemical Reactions Analysis

Types of Reactions

P62-mediated mitophagy inducer primarily undergoes reactions that stabilize nuclear factor erythroid 2-related factor 2 (Nrf2) and upregulate P62 expression, thereby activating mitophagy. These reactions do not involve common oxidation, reduction, or substitution reactions typically seen in other chemical compounds .

Common Reagents and Conditions

The compound is used in various in vitro studies at concentrations around 10 μM, with incubation times ranging from a few hours to 24 hours. These conditions are optimized to observe the maximum effect on Nrf2 levels and P62 expression .

Major Products Formed

The primary outcome of reactions involving this compound is the activation of mitophagy pathways, leading to the degradation of damaged mitochondria. This process is crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional organelles .

Scientific Research Applications

P62-mediated mitophagy inducer has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the molecular mechanisms of mitophagy and autophagy.

    Biology: Helps in understanding the role of mitophagy in cellular homeostasis and the degradation of damaged mitochondria.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, where mitochondrial dysfunction plays a critical role.

    Industry: Utilized in the development of pharmacological agents targeting mitochondrial pathways .

Mechanism of Action

P62-mediated mitophagy inducer exerts its effects by stabilizing Nrf2 and upregulating P62 expression. This activation of the Nrf2/ARE signaling pathway leads to the induction of mitophagy without the need for Parkin recruitment. The compound remains effective even in the absence of a fully functional PINK1/Parkin pathway, highlighting its unique mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P62-mediated mitophagy inducer is unique in its ability to activate mitophagy without causing mitochondrial membrane potential collapse or requiring Parkin recruitment. This makes it particularly valuable for studying mitophagy in cells with compromised PINK1/Parkin pathways .

Properties

IUPAC Name

1-(3-iodophenyl)-4-(3-nitrophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVWEYNSNZJEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809031-84-2
Record name 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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